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SSEA-4 hexaose-β-NAc-spacer3-Biotin -

SSEA-4 hexaose-β-NAc-spacer3-Biotin

Catalog Number: EVT-1506219
CAS Number:
Molecular Formula: C26H45NO21
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

SSEA-4 hexaose-β-N-acetyl spacer 3-Biotin is a synthetic compound that serves as a crucial biochemical tool in research, particularly in the study of stem cells and cancer biology. This compound is derived from the stage-specific embryonic antigen-4, which is a glycosphingolipid expressed on the surface of embryonic stem cells and certain cancer cells. The SSEA-4 hexaose structure is linked to biotin via a spacer, enhancing its utility in various biochemical applications, especially in targeting specific cell types.

Source

SSEA-4 hexaose is synthesized from natural sources such as embryonic stem cells and certain cancer cell lines. The synthesis involves enzymatic reactions that modify precursor glycan structures, such as those found in the globo-series of glycolipids. The compound is primarily used in laboratory settings for research purposes and is not intended for human or animal use .

Classification

SSEA-4 hexaose belongs to the category of glycosphingolipids and is classified under stage-specific embryonic antigens. It plays a significant role in cell signaling and recognition processes, particularly in the context of stem cell biology and cancer metastasis. The compound's structure includes multiple sugar units (hexaose) linked to a biotin moiety, which facilitates its detection and isolation in various assays.

Synthesis Analysis

Methods

The synthesis of SSEA-4 hexaose-β-N-acetyl spacer 3-Biotin typically involves several steps:

  1. Glycosylation Reactions: Enzymatic glycosylation is employed to build the hexaose structure from simpler sugar precursors. This process often utilizes specific glycosyltransferases that catalyze the addition of sugar residues.
  2. Biotin Conjugation: The final product is modified by attaching a biotin molecule through a β-N-acetyl spacer. This step enhances the solubility and stability of the compound while allowing for easy detection using streptavidin-based assays.
  3. Purification: The synthesized compound undergoes purification processes such as chromatography to ensure high purity levels suitable for research applications.

Technical Details

The molecular weight of SSEA-4 hexaose-β-N-acetyl spacer 3-Biotin is approximately 1706.67 g/mol, indicating its complexity as a synthetic oligosaccharide linked to a biotin moiety .

Molecular Structure Analysis

Structure

The molecular structure of SSEA-4 hexaose consists of a linear arrangement of six sugar units (hexaose) with specific stereochemistry that defines its biological activity. The structure includes:

  • Hexaose Backbone: Composed of glucose and galactose units.
  • Biotin Moiety: Attached via a β-N-acetyl spacer, facilitating interactions with biotin-binding proteins.

Data

Structural analysis can be performed using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm the identity and purity of the synthesized compound.

Chemical Reactions Analysis

Reactions

SSEA-4 hexaose participates in several biochemical reactions:

  1. Binding Interactions: The compound can bind specifically to receptors on target cells, facilitating cellular uptake or signaling.
  2. Enzymatic Modifications: It can undergo further modifications by glycosyltransferases or other enzymes that may alter its biological activity.

Technical Details

Understanding these reactions requires knowledge of enzyme kinetics and substrate specificity, which can be studied using various biochemical assays.

Mechanism of Action

Process

The mechanism of action for SSEA-4 hexaose involves its interaction with specific receptors on target cells, including stem cells and cancer cells. Upon binding:

  1. Cell Signaling Activation: The binding triggers intracellular signaling pathways that may influence cell proliferation, differentiation, or survival.
  2. Targeting Cancer Cells: SSEA-4 expression on certain cancer cells makes this compound useful for targeted therapies, including chimeric antigen receptor T-cell therapies.

Data

Experimental data indicate that SSEA-4 can enhance tumorigenicity in specific cancer models by promoting stem-like properties within tumor cell populations .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Soluble in water and organic solvents due to its glycan structure.

Chemical Properties

  • Stability: Stable under physiological conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts with streptavidin or avidin due to the biotin moiety, enabling detection in various assays.

Relevant analyses can include high-performance liquid chromatography for purity assessment and stability studies under different conditions.

Applications

SSEA-4 hexaose has several scientific uses:

  1. Stem Cell Research: Used as a marker for identifying and isolating pluripotent stem cells.
  2. Cancer Biology: Employed in studies investigating cancer stem cells and their role in tumor growth and metastasis.
  3. Therapeutic Development: Potential use in designing targeted therapies for cancers expressing SSEA-4, including CAR T-cell therapies that utilize this antigen for targeting malignant cells .
Chemical Structure and Biochemical Properties of SSEA-4 Hexaose-β-NAc-Spacer3-Biotin

Structural Elucidation of SSEA-4 Hexaose Core

The SSEA-4 hexaose core is a sialylated glycolipid with the defined structure Neu5Acα2-3Galβ1-3GalNAcβ1-3Galα1-4Galβ1-4GlcNAc (where Neu5Ac = N-acetylneuraminic acid, Gal = galactose, GalNAc = N-acetylgalactosamine, GlcNAc = N-acetylglucosamine). This globo-series glycosphingolipid features a terminal α2-3-linked sialic acid residue critical for its biological recognition [1] [3]. The hexaose backbone belongs to the globo-series of glycans, characterized by the Galα1-4Gal (galabiose) disaccharide motif. This specific architecture creates the conformational epitope recognized by monoclonal antibodies like MC-813-70, which target the Neu5Acα2-3Galβ1-3GalNAc terminus in human embryonic stem cells, teratocarcinomas, and cancer subpopulations [6] [9].

Table 1: Structural Features of SSEA-4 Hexaose Core

ComponentChemical IdentityBiological Significance
Terminal ResidueNeu5Ac (α2-3 linkage)Mediates cell adhesion and receptor binding
Core DisaccharideGalα1-4GalDefines globo-series classification
Reducing EndGlcNAc-βAnchoring point for β-NAc linkage
Epitope SignatureNeu5Acα2-3Galβ1-3GalNAcRecognized by SSEA-4-specific antibodies

A synthetic analogue (GLY196-1-BT-A) incorporates an additional α2-8-linked Neu5Ac residue (Neu5Acα2-8Neu5Acα2-3Galβ1-3GlcNAcβ...), demonstrating structural versatility for probing polysialic acid interactions [3]. The hexaose core’s three-dimensional conformation enables high-affinity binding to laminin receptors and facilitates metastatic signaling in SSEA-4+ cancer cells [2].

Role of β-NAc Linkage in Carbohydrate Epitope Stability

The β-linked N-acetylglucosamine (β-GlcNAc) at the reducing end anchors the hexaose core to functionalized spacers or solid matrices. This β-NAc linkage preserves the terminal epitope’s orientation by shielding the anomeric carbon from non-specific hydrolysis and maintaining the glycan’s solution conformation [10]. The electronegative N-acetyl group (-NAc) forms hydrogen bonds with adjacent glycan residues, stabilizing the overall topology and preventing epitope denaturation during experimental procedures [1].

In synthetic conjugates (e.g., GLY131-BT-A), the β-NAc linkage connects directly to a CH₂-(1,4-Tz) heterocyclic group, which enhances rigidity at the attachment point. This design is critical for applications requiring repeated washing or acidic elution (e.g., affinity chromatography), where labile linkages would degrade recognition efficiency. Comparative studies show β-NAc-linked epitopes retain >95% antibody-binding capacity after 72 hours in physiological buffers, whereas O-linked analogues exhibit 20–30% degradation [10].

Table 2: Stability Comparison of Glycosidic Linkages

Linkage TypeChemical StructureHalf-life (pH 7.4)Antibody Affinity Retention
β-NAc (GlcNAc)C1-NHCOCH₃>150 hours>95%
O-Linked (GalNAc)C1-O~50 hours70–80%
Non-acetylated βC1-NH₂<24 hours<40%

Design and Functionality of Spacer3 in Bioconjugation

Spacer3 refers to the -CH₂-(1.4-Tz)-(CH₂)₂-EG3- moiety that bridges the β-NAc group and biotin. This 17-atom chain incorporates three key domains:

  • A tetrahydropyran (Tz) ring: Provides chemical inertness and torsional stability.
  • Alkyl chain ((CH₂)₂): Enhances hydrophobic interactions with avidin pockets.
  • Triethylene glycol (EG3) unit: Confers water solubility and steric flexibility [1] [3].

The spacer’s 14.7 Å length positions biotin ~15–20 Å from the hexaose core, minimizing interference during streptavidin binding. This distance is empirically optimized: Shorter spacers (e.g., 8 Å) reduce avidin capture efficiency by 40–60% due to glycan-avidin clashes, while longer spacers (>25 Å) induce non-specific adsorption [10]. The EG3 segment’s ethylene oxide units adopt helical conformations in aqueous solutions, acting as a "molecular spring" that accommodates conformational shifts during complex formation.

Table 3: Bioconjugation Spacer Attributes

Spacer DomainAtomic CompositionFunction
Tz RingC₅H₈O (heterocyclic)Rigidity & protease resistance
Alkyl Bridge-(CH₂)₂-Hydrophobic stabilization
EG3 Unit-O(CH₂CH₂O)₃-Solubility & torsional flexibility
Total Length17 atoms (14.7 Å)Optimal biotin presentation

Biotinylation Mechanisms and Avidin-Binding Dynamics

Biotin (vitamin B7/B₇H) attaches covalently to Spacer3’s terminal amine via amide bond formation under carbodiimide (EDC) catalysis. This yields a conjugate (e.g., GLY131-BT-A) with molecular formula C₆₆H₁₀₈N₉O₃₉SNa and MW 1706.67 Da [1]. Each biotin molecule contains a ureido ring that docks into the tryptophan-lined pocket of avidin/streptavidin with near-irreversible affinity (KD = 10−15 M) [8].

Kinetic analyses reveal association rate constants (kon) of 105–107 M⁻¹s⁻¹ for biotin-streptavidin binding—slower than diffusion-limited expectations due to conformational gating in the avidin binding pocket. The reaction follows a single-transition-state model with activation energies of 6–15 kcal/mol, indicating significant rearrangement precedes complex stabilization [7]. Biotin’s tetrahydrothiophene ring and ureido nitrogen atoms form 8–10 hydrogen bonds with avidin, while the valeric acid side chain extends into solvent, minimizing steric clashes with conjugated glycans [7] [8].

Table 4: Thermodynamic Parameters of Avidin-Biotin Interaction

ParameterAvidin-BiotinStreptavidin-Biotin
Association Rate (kon)1.2 × 10⁷ M⁻¹s⁻¹2.8 × 10⁷ M⁻¹s⁻¹
Dissociation Rate (koff)~10⁻⁶ s⁻¹~10⁻⁶ s⁻¹
Activation Energy (Ea)15 kcal/mol6 kcal/mol
Hydrogen Bonds Formed8–108–10

Biotinylated SSEA-4 conjugates exploit this affinity for:

  • Flow cytometry: Detection via fluorophore-streptavidin (e.g., ≤0.125 µg antibody per million cells) [6].
  • Affinity chromatography: Reversible capture using iminobiotin-modified avidin (elution at pH 4.0) [10].
  • Cancer cell isolation: Enrichment of SSEA-4+ tumor subpopulations with invasive phenotypes [2] [9].

Properties

Product Name

SSEA-4 hexaose-β-NAc-spacer3-Biotin

Molecular Formula

C26H45NO21

Synonyms

NeuAcα2-3Galβ1-3GalNAcβ1-3Galα1-4

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